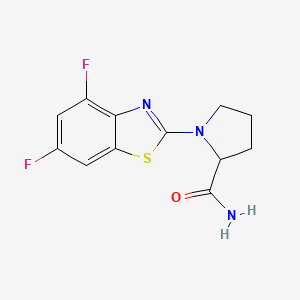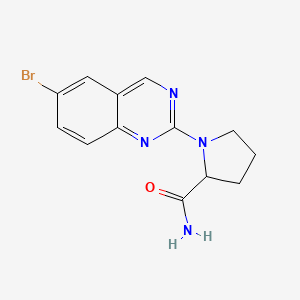
1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a benzothiazole ring, which is a bicyclic compound with fused benzene and thiazole rings . This structure is often found in biologically active and industrially demanded compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions can be divided into conventional multistep processes and one-pot, atom economy procedures . The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are often functionalized, making them highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . These structures often attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Many reactions are performed in water as the solvent, making the process much cheaper .Applications De Recherche Scientifique
1-MMBT has a wide range of applications in scientific research. It has been studied for its potential applications in drug discovery, biochemistry, and physiology. In particular, 1-MMBT has been studied for its potential to inhibit the enzyme acetylcholinesterase, which could be used to treat Alzheimer’s disease and other neurodegenerative disorders. Additionally, 1-MMBT has been studied for its potential to inhibit the enzyme thymidylate synthase, which could be used to treat cancer.
Mécanisme D'action
1-MMBT acts as a reversible inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 1-MMBT increases the levels of acetylcholine in the brain, which can improve memory and cognitive function. Additionally, 1-MMBT acts as a reversible inhibitor of thymidylate synthase, which is an enzyme involved in the synthesis of thymidine, a nucleotide used in DNA replication. By inhibiting the enzyme, 1-MMBT is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-MMBT has a wide range of biochemical and physiological effects. In terms of its effects on the brain, 1-MMBT has been shown to improve memory and cognitive function by increasing the levels of acetylcholine in the brain. Additionally, 1-MMBT has been shown to have anti-inflammatory and antioxidant effects. In terms of its effects on cancer cells, 1-MMBT has been shown to inhibit the growth of cancer cells by inhibiting the enzyme thymidylate synthase.
Avantages Et Limitations Des Expériences En Laboratoire
1-MMBT has several advantages for lab experiments. It is relatively easy to synthesize, and can be purified using a simple recrystallization process. Additionally, 1-MMBT is relatively stable, and can be stored for long periods of time without significant degradation. However, 1-MMBT also has some limitations. It is relatively expensive, and is not widely available. Additionally, 1-MMBT is not very soluble in water, which can make it difficult to use in experiments.
Orientations Futures
1-MMBT has a wide range of potential future applications in scientific research. One potential future application is in the development of new drugs for the treatment of Alzheimer’s disease and other neurodegenerative disorders. Additionally, 1-MMBT could be studied for its potential to inhibit other enzymes, such as proteases and phosphatases, which could be used to treat a variety of diseases. Finally, 1-MMBT could be studied for its potential to inhibit the growth of cancer cells.
Méthodes De Synthèse
1-MMBT is synthesized through a three-step process. The first step is the condensation of 4-methoxy-7-methylbenzothiazole and pyrrolidine-2-carboxylic acid, which produces the intermediate compound 4-methoxy-7-methyl-1,3-benzothiazol-2-yl-pyrrolidine-2-carboxylic acid. The second step is the cyclization of the intermediate compound with sodium hydroxide, which yields 1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, or 1-MMBT. The third step is the purification of the product, which is done by recrystallization from methanol.
Propriétés
IUPAC Name |
1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-5-6-10(19-2)11-12(8)20-14(16-11)17-7-3-4-9(17)13(15)18/h5-6,9H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRMNHOSGJAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)
![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)
![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine](/img/structure/B6444376.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)

![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)
